5-(4-甲氧基苯基)-1-甲基吡唑-3-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

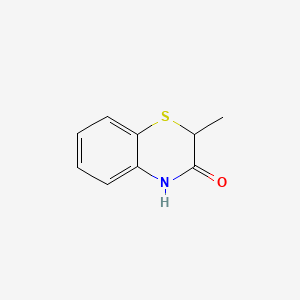

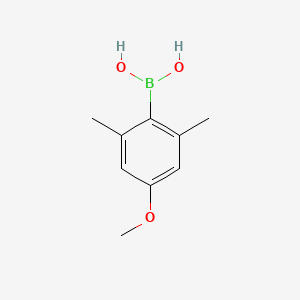

The compound of interest, 5-(4-Methoxyphenyl)-1-methylpyrazole-3-carboxylic acid, is a derivative of pyrazole, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives have been extensively studied due to their diverse biological activities and potential therapeutic applications. The methoxy group attached to the phenyl ring and the methyl group on the pyrazole ring may influence the compound's physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of diketones with hydrazines. In the case of 5-(4-Methoxyphenyl)-1-methylpyrazole-3-carboxylic acid, the synthesis would likely involve the condensation of a 4-methoxyphenyl-substituted diketone with a methylhydrazine, followed by oxidation to introduce the carboxylic acid group. However, the provided papers do not detail the synthesis of this exact compound. They do describe related syntheses, such as the reaction of indanones with phenyl isothiocyanates to produce indenopyrazoles , and the reaction of 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide with indoline-2,3-dione under acidic conditions .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by the presence of nitrogen atoms in the ring, which can influence the electron distribution and reactivity of the compound. The methoxy and methyl groups can also affect the molecule's conformation and electronic properties. The crystallographic characterization of a related compound, 3-methoxycarbonyl-1-methyl-4-trifluoromethylpyrazole, shows that the pyrazole ring and the carboxy group plane are nearly coplanar, which may be similar in the compound of interest .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including alkylation, acylation, and nitration, depending on the substituents present on the ring. For instance, alkylation of 3-oxy-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid with methyl iodide leads to different products based on the reactant ratio . Similarly, nitration of the same compound results in different nitro derivatives depending on the reaction conditions . These reactions are indicative of the reactivity of pyrazole derivatives and could be extrapolated to the compound of interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For example, the presence of a small energy gap between the frontier molecular orbitals in 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid is responsible for its nonlinear optical activity . The intermolecular hydrogen bonds observed in the crystal packing of this compound also contribute to its stability . These properties are relevant when considering the potential applications of 5-(4-Methoxyphenyl)-1-methylpyrazole-3-carboxylic acid in various fields, such as materials science or pharmacology.

科学研究应用

合成和药用应用

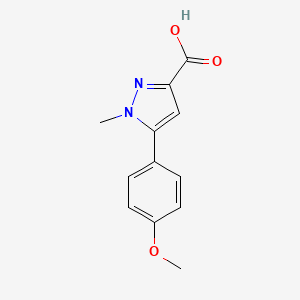

5-(4-甲氧基苯基)-1-甲基吡唑-3-羧酸是药物合成中感兴趣的化合物,特别是在质子泵抑制剂如奥美拉唑的开发中。奥美拉唑是一种广泛使用的抗溃疡药物,涉及复杂的合成过程,其中可能会产生杂质,例如由于吡唑甲唑的不完全氧化或过氧化导致磺酮形成磺酮N-氧化物。研究这些药物杂质对于理解药物开发和确保最终产品的纯度至关重要。质子泵抑制剂中的新型合成方法和杂质的鉴定突显了这种化合物在药物研究中的重要性,促进了更高效和更安全药物的开发(Saini, Majee, Chakraborthy, & Salahuddin, 2019)。

属性

IUPAC Name |

5-(4-methoxyphenyl)-1-methylpyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-14-11(7-10(13-14)12(15)16)8-3-5-9(17-2)6-4-8/h3-7H,1-2H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMMCMCIJHBQWLN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C(=O)O)C2=CC=C(C=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80390219 |

Source

|

| Record name | 5-(4-methoxyphenyl)-1-methylpyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80390219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Methoxyphenyl)-1-methylpyrazole-3-carboxylic acid | |

CAS RN |

957312-76-4 |

Source

|

| Record name | 5-(4-methoxyphenyl)-1-methylpyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80390219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(Trifluoromethyl)phenyl]pyrrolidine](/img/structure/B1307212.png)

![3-[4-(3-fluoropropoxy)phenyl]-N-(2-pyridin-4-ylpyrimidin-4-yl)prop-2-enamide](/img/structure/B1307214.png)

![(E)-2-{[2-(3,5-dichlorophenoxy)-3-pyridinyl]carbonyl}-3-(dimethylamino)-2-propenenitrile](/img/structure/B1307226.png)

![2-[(2-Amino-5-methoxyphenyl)dithio]-4-methoxyaniline](/img/structure/B1307240.png)